Product packaging for Aluminum citrate(Cat. No.:CAS No. 31142-56-0)

Aluminum citrate

Cat. No.: B3423633
CAS No.: 31142-56-0
M. Wt: 219.10 g/mol
InChI Key: GPDXEQOKQXLJCK-UHFFFAOYSA-N
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Description

Aluminum citrate is a chemical compound with the formula AlC₆H₅O₇, appearing as a white, crystalline solid . In industrial research, it is valued as a crosslinking agent for polymers, particularly in applications for enhanced oil recovery . In the life sciences, this compound is a critical compound for studying the bioavailability and neurotoxicology of aluminum . Research shows that the citrate ligand markedly enhances the intestinal absorption of aluminum via the paracellular pathway by chelating free calcium and disrupting cellular tight junctions . This makes it a key reagent in models investigating aluminum pharmacokinetics. The primary excretion route for aluminum in the body is renal, and it is postulated that aluminum is cleared as a citrate complex . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8AlO7 B3423633 Aluminum citrate CAS No. 31142-56-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

31142-56-0

Molecular Formula

C6H8AlO7

Molecular Weight

219.10 g/mol

IUPAC Name

aluminum;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

GPDXEQOKQXLJCK-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al]

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry

Solution-Phase Synthetic Approaches

Solution-phase synthesis offers excellent control over stoichiometry and homogeneity by manipulating reaction conditions such as pH, temperature, and reactant concentrations. These methods are widely employed for producing both stable aqueous solutions of aluminum citrate (B86180) complexes and solid, crystalline forms.

Controlled pH Precipitation and Crystallization Techniques

Controlled pH precipitation is a cornerstone of aluminum citrate synthesis, relying on the careful adjustment of solution acidity to govern the formation and stability of the aluminum-citrate complex. The process typically begins with the reaction of an aluminum salt with citric acid in an aqueous medium.

A common method involves combining an aqueous solution of aluminum chloride with a solution of citric acid. The resulting acidic mixture is then carefully neutralized by the gradual addition of a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, under vigorous agitation. ekb.egresearchgate.net Controlling the pH is critical; it must be raised to a specific range, typically between 5.0 and 9.0, to form the stable citrate complex. ekb.eg Failure to maintain vigorous stirring and controlled temperature (e.g., 20°C to 90°C) during the addition of the base can lead to the localized precipitation of aluminum hydroxide, reducing the yield and purity of the desired product. researchgate.net The molar ratio of aluminum to citrate is another crucial parameter, with a maximum ratio of approximately 2.2:1 being necessary to ensure the aluminum is fully chelated. ekb.eg

An alternative approach utilizes sodium aluminate as the aluminum source. In this process, citric acid or sodium citrate is gradually added to an agitated aqueous solution of sodium aluminate, followed by neutralization. acs.org This method is also sensitive to reaction conditions and must be conducted below 40°C in an environment free of carbon dioxide to prevent the formation of unwanted precipitates. acs.org

Once a stable solution is formed, solid this compound can be obtained through various crystallization and drying techniques, including spray drying, drum drying, or evaporation. ekb.eg Evaporation at temperatures between 45°C and 105°C can yield a white solid product composed of crystals and amorphous powder. ekb.eg

The following table summarizes key parameters from various controlled pH precipitation methods.

Table 1: Comparison of Controlled pH Precipitation Methods for this compound Synthesis

Aluminum Source Citrate Source Base for pH Adjustment Typical pH Range Key Process Controls Reference
Aluminum ChlorideCitric AcidSodium Hydroxide6.0 - 7.0Vigorous agitation, Temperature (40-60°C) researchgate.net
Aluminum ChlorideCitric AcidAmmonium Hydroxide5.0 - 9.0Molar Ratio (Al:Citrate ≤ 2.2:1), Agitation ekb.eg
Sodium AluminateCitric Acid / Sodium CitrateAcid for Neutralization6.0 - 9.0Gradual addition, Temperature (<40°C), CO₂-free atmosphere acs.org

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal synthesis represent advanced methods for producing crystalline materials from solutions under elevated temperature and pressure. These techniques are particularly effective for creating complex metal-organic frameworks and compounds that may not easily crystallize under ambient conditions.

Hydrothermal synthesis of this compound complexes has been identified as a green and efficient pathway. researchgate.net This method involves a one-pot reaction in an aqueous solution at mild temperatures, which promotes the formation of crystalline products while minimizing the generation of byproducts. researchgate.net The process is valued for its simplicity and cost-effectiveness. By controlling the pH of the initial solution, different this compound species can be formed; for instance, mononuclear complexes are observed at a pH of 3, while polynuclear structures, such as the trimeric anion [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, form at a pH of 6. researchgate.net

Solvothermal synthesis is a related technique where a non-aqueous solvent is used instead of water. researchgate.net This approach broadens the range of possible reaction conditions and can influence the morphology and properties of the resulting material. While widely used for synthesizing materials like aluminum nitride from specific precursors, its application directly to this compound is less documented but follows the same principles of reacting precursors in a sealed vessel under controlled temperature and pressure to drive the crystallization process. researchgate.net

Solid-State Preparation Routes

Solid-state routes are primarily focused on using this compound as a chemical precursor for the synthesis of other advanced materials, most notably aluminum oxides (alumina, Al₂O₃). In these methods, an this compound complex is first formed, often in-situ, and then thermally decomposed.

Citrate-Gel Auto-Combustion Method for Metal Oxide Synthesis

The citrate-gel auto-combustion method is a versatile and widely used technique for producing homogeneous, nanocrystalline metal oxide powders. researchgate.net This process, a variation of the sol-gel method, leverages the role of citric acid as both a chelating agent and a fuel for combustion.

The synthesis begins with the creation of a homogenous aqueous solution containing an aluminum salt (typically aluminum nitrate) and citric acid. ekb.egresearchgate.net Citric acid chelates the aluminum cations, forming a stable this compound complex that is uniformly distributed throughout the solution at a molecular level. The solution is then heated (e.g., at 80°C) to evaporate excess water, resulting in the formation of a viscous, transparent gel. ekb.egresearchgate.net

Upon further heating (typically 200-400°C), this gel undergoes a self-sustaining combustion reaction. youtube.com The citrate component acts as the fuel, and the nitrate (B79036) ions from the precursor salt act as an oxidizer. This rapid, exothermic reaction decomposes the organic material, releasing gases and leaving behind a fine, high-purity metal oxide powder. researchgate.netyoutube.com The final phase of the alumina (B75360) (e.g., γ-Al₂O₃ or α-Al₂O₃) is determined by the subsequent calcination temperature (800°C to 1200°C). researchgate.net The properties of the final oxide powder are highly dependent on the initial parameters, as detailed in the table below.

Table 2: Influence of Process Parameters on Alumina Synthesis via Citrate-Gel Auto-Combustion

Parameter Effect on Process / Final Product Typical Values / Observations Reference
Citrate/Nitrate (C/N) Molar Ratio Influences thermal decomposition, phase transformation temperature, and particle size.A C/N ratio of 1.5 was found to be optimal for forming α-Al₂O₃ at a lower temperature (950°C). researchgate.net
pH of Initial Solution Affects the degree of complexation between aluminum ions and citric acid.Full complexation is typically achieved at a pH > 3. researchgate.net
Calcination Temperature Determines the crystalline phase and crystallite size of the resulting alumina powder.γ-Al₂O₃ forms around 800°C; transformation to α-Al₂O₃ occurs at 1100°C and above. ekb.egresearchgate.net

Advanced Precursor Design for Material Fabrication

The use of this compound in the auto-combustion method is a prime example of advanced precursor design. By forming a stable, homogeneous metal-organic complex, chemists can exert significant control over the properties of the final ceramic or metallic material. The this compound complex acts as a carrier, ensuring that the metal cations are uniformly dispersed within the gel matrix. This molecular-level mixing is crucial for preventing segregation and enabling the formation of phase-pure, nanosized oxide particles at relatively low temperatures. researchgate.net

This precursor approach is not limited to aluminum oxide. Research has shown that this compound can also serve as a precursor for the synthesis of other advanced materials, such as aluminum nitride (AlN), a non-oxide ceramic with important electronic and thermal properties. jst.go.jp In this application, the this compound precursor is decomposed under a specific atmosphere (e.g., nitrogen) to yield the desired nitride material. The design of the precursor dictates the pathway of thermal decomposition and ultimately the composition and structure of the final product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of this compound and its derivatives.

The hydrothermal synthesis route is a notable example of a green methodology. researchgate.net It is often a one-pot synthesis, which simplifies the process and reduces waste. Furthermore, it uses water as a benign solvent and can be conducted at mild temperatures, lowering energy consumption and eliminating the need for hazardous organic solvents. researchgate.net

The citrate-gel auto-combustion method also aligns with several green chemistry principles. It is an energy-efficient process, as the exothermic combustion provides much of the energy needed for the material's formation. acs.org The reactions are rapid, leading to high throughput. The primary starting materials, such as aluminum nitrate and citric acid (which can be derived from biomass), are readily available and relatively inexpensive. ekb.egresearchgate.net The byproducts of the combustion are primarily gases like CO₂ and H₂O, which are less harmful than solvent waste from other processes. This method represents a significant improvement over traditional solid-state synthesis, which often requires prolonged heating at very high temperatures.

Optimization of Reaction Parameters and Yields

Temperature

Temperature control is a crucial aspect of this compound synthesis. In methodologies involving the neutralization of an acidic this compound solution with a base, the reaction is exothermic. It is recommended to maintain the temperature between 20°C and 90°C, with a more preferential range of 40°C to 60°C. googleapis.com This can be achieved through slow addition of the base combined with external cooling to prevent excessive heat generation. googleapis.com Conversely, in processes that utilize sodium aluminate and citric acid, higher temperatures are found to promote the unwanted formation of insoluble aluminum hydroxides. For this synthetic route, maintaining the reaction temperature below 40°C, and ideally within a range of 7°C to 24°C, is advocated to obtain a solution substantially free of insoluble solids. google.com

pH

The pH of the reaction medium is a dominant factor that not only affects the stability of the resulting this compound solution but also determines the nature of the this compound complexes formed. Research indicates that adjusting the final pH of the solution to a range between 5.0 and 9.0 is a common practice in various synthetic methods. googleapis.comgoogle.comgoogle.com For instance, one method involves raising the pH to a level between 5.0 and 7.0 to yield a stable aqueous solution. googleapis.com Another process specifies neutralization to a pH in the range of 6 to 9. google.com

Spectroscopic studies have revealed that the pH directly influences the structure of the this compound species. At a pH of 3, mononuclear this compound complexes are predominantly formed. As the pH increases to 4 and above, the formation of polynuclear species begins. researchgate.net This transition in speciation is a critical consideration, as the structure of the complex can impact its subsequent applications.

Molar Ratio of Reactants

The molar ratio of the aluminum source to the citrate source is another key parameter for optimizing the synthesis. To produce a stable final product, the molar ratio of aluminum to citrate should be carefully controlled. It has been specified that the ratio should be at most about 2.2:1. google.com Studies have investigated the effects of varying the citrate to aluminum molar ratio, for example, between 0.1 and 3.0, to understand its influence on the complexation and hydrolytic products of aluminum. researchgate.net The ratio of reactants is fundamental in determining the composition and stability of the final this compound preparation.

Reaction Environment

The environment in which the reaction is conducted can also impact the outcome. For syntheses starting from sodium aluminate, it is recommended to carry out the reaction under an atmosphere that is substantially free of carbon dioxide. google.com This precaution is taken to prevent the formation of unwanted carbonate byproducts, thereby ensuring the purity of the this compound solution. Vigorous agitation is also highlighted as an important parameter to ensure homogeneity throughout the reaction, particularly during the addition of reagents. googleapis.com

The optimization of these parameters is essential for tailoring the properties of the synthesized this compound for specific applications and for maximizing the efficiency and yield of the preparation process.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

ParameterRecommended Range/ConditionEffect on SynthesisSource(s)
Temperature 20°C to 90°C (preferred 40°C to 60°C)Controls exothermic reaction during neutralization. googleapis.com
Below 40°C (preferred 7°C to 24°C)Minimizes formation of insoluble aluminum hydroxides. google.com
pH 5.0 to 9.0Ensures stability of the final solution. googleapis.comgoogle.comgoogle.com
3.0Favors formation of mononuclear complexes. researchgate.net
≥ 4.0Promotes formation of polynuclear species. researchgate.net
Molar Ratio (Al:Citrate) ≤ 2.2:1Affects the composition and stability of the product. google.com
Atmosphere Substantially free of carbon dioxidePrevents formation of carbonate byproducts. google.com
Agitation VigorousEnsures reaction homogeneity. googleapis.com

Coordination Chemistry and Complex Equilibria

Ligand Speciation and Protonation Dynamics of Citrate (B86180)

Citric acid (H₃Cit) is a triprotic acid with three carboxylic acid groups, exhibiting distinct protonation states that are highly dependent on pH. The reported pKa values for citric acid are approximately 3.13, 4.76, and 6.40 brainly.comwikipedia.orgnih.gov. At physiological pH (around 7.4), the predominant species are the citrate ion (Cit³⁻) and the mono-hydrogen citrate ion (HCit²⁻) wikipedia.orgnih.gov. The protonation constants for citrate have been determined, with values of log K₁ = 5.90 ± 0.02, log K₂ = 4.35 ± 0.01, and log K₃ = 2.91 ± 0.02 at 25°C and 0.10 M KCl researchgate.net. Citrate can act as a chelating agent, binding to metal ions through its carboxylate and hydroxyl groups researchgate.netfiveable.me.

Aluminum(III)-Citrate Complex Formation and Stoichiometry

Aluminum(III) is a hard Lewis acid that strongly interacts with oxygen-donor ligands like citrate tandfonline.com. The complexation of Al³⁺ with citrate is intricate, leading to the formation of various species depending on the pH, concentration ratios, and ionic strength nih.govtandfonline.comrsc.org.

Studies have identified several mononuclear aluminum-citrate complexes. Potentiometric titrations have revealed species such as AlHL⁺, AlL, and AlL₂³⁻, along with protonated and deprotonated forms like AlL₂H⁻¹⁴⁻ and Al(LH⁻¹)₂⁵⁻ nih.govresearchgate.net. The stoichiometry of these complexes can vary, with reported species including 1:1 (Al:Cit), 1:2, and even complexes involving protonated citrate ligands nih.govresearchgate.netrsc.orgacs.org.

The citrate ligand can coordinate to aluminum in various ways, leading to potential structural isomers. Molecular models suggest that citrate, acting as a tridentate ligand, can form complexes with different ring sizes (5-, 6-, 7-, and 8-membered rings) journals.co.za. Comparisons with other ligands indicate that coordination involving the two terminal carboxyl groups and the central hydroxyl group is likely the most stable configuration journals.co.za. ¹³C NMR studies have provided evidence for the deprotonation of the coordinated hydroxyl group, commencing between pH 5 and 6, which is consistent with the formation of species like AlL₂H⁻¹⁴⁻ and Al(LH⁻¹)₂⁵⁻ researchgate.net. The broadness of NMR resonances for the coordinated citrate has also suggested the possibility of coordination isomers and the presence of both mono- and bis-complexes researchgate.net.

The stability of aluminum-citrate complexes is quantified by their formation constants (log K). These constants are determined using various techniques, including potentiometry, calorimetry, and spectroscopic methods researchgate.netacs.orgcdnsciencepub.comrsc.org.

Reported stability constants for aluminum-citrate complexes vary depending on the experimental conditions (temperature, ionic strength, pH) and the specific species considered. For instance, at 25°C and 0.10 M KCl, the stability constants for AlHL⁺, AlL, and AlL₂³⁻ are reported as log β₁₁ = 11.02 ± 0.02, log β₁ = 8.35 ± 0.23, and log β₂ = 13.40 ± 0.35, respectively researchgate.net. Other studies report stability constants for Al-citrate complexes at different conditions, such as log K for 1:1 Al-citrate complexes at 10¹¹.⁵⁹ and for 1:2 complexes at 10¹⁴.⁹⁰ at pH 7.4 acs.org. At 37°C and I = 150 mmol dm⁻³, stability constants for Al-citrate species are also reported researchgate.net.

A summary of some reported stability constants is provided below:

Table 1: Selected Stability Constants (log K) for Aluminum(III)-Citrate Complexes

Complex Specieslog K ValueConditionsReference
AlHL⁺11.02 ± 0.0225°C, 0.10 M KCl researchgate.net
AlL8.35 ± 0.2325°C, 0.10 M KCl researchgate.net
AlL₂³⁻13.40 ± 0.3525°C, 0.10 M KCl researchgate.net
Al(HL)L²⁻17.36 ± 0.1125°C, 0.10 M KCl researchgate.net
Al(H-₁L)⁴⁻6.07 ± 0.2425°C, 0.10 M KCl (pK for AlL₂³⁻) researchgate.net
Al(H-₁L)₂⁵⁻7.09 ± 0.0825°C, 0.10 M KCl (pK for AlL₂H⁻¹⁴⁻) researchgate.net
Al-citrate (1:1)~11.59pH 7.4 acs.org
Al-citrate (1:2)~14.90pH 7.4 acs.org
Al(Cit)5.3 ± 2.3 × 10¹⁰293.7 K rsc.org
Al(HCit)⁺3.6 ± 1.6 × 10⁶293.7 K rsc.org
Al(H₂Cit)²⁺8.2 ± 1.5 × 10²293.7 K rsc.org
Al(Cit)OH⁻~10.16extrapolated to I=0 M, 298.15 K researchgate.net
[Al₃(OH)₄L₃]⁴⁻Not specified0.6 mol dm⁻³ NaCl, 25 °C rsc.org

Note: Values are approximate and depend heavily on experimental conditions and the specific species model used.

Thermodynamics and Kinetics of Complexation Reactions

The formation of aluminum-citrate complexes is accompanied by specific thermodynamic and kinetic parameters that dictate the stability and reaction rates.

Compound List

Aluminum citrate

Citric acid

Citrate ion

Aluminum(III)

Aluminum hydroxide (B78521)

Aluminum-citrate complexes (e.g., AlHL⁺, AlL, AlL₂³⁻, Al(HL)L²⁻, Al(H-₁L)⁴⁻, Al(H-₁L)₂⁵⁻, [Al₃(OH)₄L₃]⁴⁻)

Ammonium (B1175870) this compound

Aluminum nitrate (B79036)

Aluminum chloride hexahydrate

Sodium citrate

Ammonium hydroxide

Hydrochloric acid

Sodium chloride

Aluminum oxyhydroxide

Aluminum-superoxide complexes

Aluminum-citrate-superoxide complexes

Iron(III)

Iron(II)

Superoxide radical

Phosphate

Succinate

Malate

Oxalate

Fulvic acid

Acetate

Maltol

NTA (Nitrilotriacetic acid)

Gantrez® (polymethyl-vinyl-ether-co-maleic acids)

GTZ S95

GTZ AN169

Gluconate

Lactate

Silicate

Carbonate

Fluoride (B91410)

Transferrin

Albumin

Kaolinite

Iminodiacetic acid

Glycine

Alanine

L-DOPA

Salicylate

Tricarballylic acid

Malonic acid

Picolinate

Aspartic acid

Tartrate

Chelation Modes and Coordination Geometries of Citrate Ligands

Citrate is a highly effective chelating agent for aluminum, capable of binding through multiple donor atoms. The citrate molecule possesses three carboxylate groups and one hydroxyl group, offering several potential coordination sites. Aluminum, being a hard Lewis acid, exhibits a strong affinity for oxygen-donor ligands like those found in citrate nih.govrsc.org.

Role of Carboxylate and Hydroxyl Groups in Coordination

The specific functional groups within the citrate molecule play distinct roles in its coordination with aluminum. The three carboxylate groups (-COOH) and the central hydroxyl group (-OH) are the primary sites for interaction with the aluminum ion.

Hydroxyl Group: The central hydroxyl group is also a significant coordination site. Its deprotonation, which is influenced by pH, allows it to form a coordinate bond with aluminum. The ionization of the hydroxyl group, particularly at higher pH values, contributes to the formation of neutral or anionic complexes and can alter the deprotonation order of the carboxylate groups compared to free citric acid journals.co.zanih.govresearchgate.net. The alpha-hydroxycarboxylate functionality is considered particularly important for metal coordination in biological systems researchgate.net.

The interplay between these groups dictates the denticity and the specific geometry of the aluminum-citrate complex. The deprotonation of these groups, especially the hydroxyl group, is favored upon coordination to Al³⁺, leading to significant shifts in their pKa values nih.gov.

Influence of pH on Coordination Environment

The pH of the solution is a critical factor that profoundly influences the speciation and coordination environment of aluminum-citrate complexes. Citric acid itself is a polyprotic acid with multiple dissociation constants (pKa values) for its carboxyl and hydroxyl groups. As the pH changes, the protonation state of citrate varies, directly affecting its ability to coordinate with aluminum and the nature of the resulting complexes.

At low pH (e.g., pH 2-5), aluminum exists primarily as Al³⁺, and citrate can form neutral or positively charged complexes, such as Al(citrate)H⁺ mdpi.comnih.gov. As the pH increases, citrate becomes more deprotonated, leading to the formation of neutral and anionic species. For instance, at pH values around 4.5-6.5, neutral complexes like Al(citrate) and anionic complexes such as Al(citrate)₂³⁻ are prevalent nih.govacs.org. The deprotonation of the hydroxyl group, which typically occurs at higher pH values, is a key event in the formation of more stable, anionic aluminum-citrate complexes nih.govacs.org. The speciation diagrams illustrate that at a constant pH, increasing citrate concentration leads to an increase in Al(citrate) and Al(citrate)OH⁻ species, while free Al³⁺ decreases mdpi.com. This pH-dependent speciation is crucial for understanding aluminum's bioavailability and toxicity in various environments nih.gov.

Comparative Analysis with Other Metal-Citrate Systems

Comparing the coordination behavior of aluminum with citrate to that of other metal ions complexed by citrate reveals differences in stability and binding characteristics. Citrate is known to form stable complexes with a range of metal ions, including iron (Fe³⁺), manganese (Mn²⁺), and copper (Cu²⁺).

Iron vs. Aluminum: Both Fe³⁺ and Al³⁺ are hard Lewis acids and form strong complexes with citrate. However, citrate exhibits a higher binding affinity for Fe³⁺ than for Al³⁺, with the binding free energy for Fe(III)-citrate being approximately 10 kcal mol⁻¹ more stable than for Al(III)-citrate rsc.org. In biological fluids like blood plasma, transferrin competes with citrate for both Fe³⁺ and Al³⁺, with transferrin generally having a higher affinity for both metal ions nih.govacs.org.

Manganese vs. Aluminum: Manganese(II) also forms complexes with citrate, often involving tridentate coordination similar to aluminum, utilizing the alpha-hydroxyl and alpha-carboxylate groups tandfonline.com. Studies on manganese citrate complexes highlight the role of counter-cations in determining the structural diversity of these complexes, forming 2D layers or 3D networks tandfonline.com. While specific comparative stability constants are less readily available for all metal-citrate systems in the searched literature, the general trend is that trivalent metal ions like Al³⁺ and Fe³⁺ form more stable complexes with citrate than divalent ions like Mn²⁺ or Cu²⁺.

General Trends: The stability of metal-citrate complexes is influenced by the charge and ionic radius of the metal ion. Trivalent cations generally form more stable complexes than divalent ones. The chelating ability of citrate, involving multiple donor atoms, leads to high thermodynamic stability constants for many metal-citrate complexes journals.co.zaresearchgate.netacs.org.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of aluminum citrate (B86180) in solution and in the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure and dynamics.

Proton (¹H) NMR for Ligand Conformation

Proton (¹H) NMR spectroscopy is highly sensitive to the chemical environment of hydrogen atoms within the citrate ligand. The coordination of citrate to the aluminum ion induces significant changes in the ¹H NMR spectrum compared to free citric acid. The methylene (B1212753) protons (-CH₂-) of the citrate molecule, which are chemically equivalent in the free ligand, often become diastereotopic upon complexation, leading to more complex splitting patterns.

Research has shown that the ¹H NMR spectra of aluminum-bound citrate exhibit complex multiplets, indicating a rigidified ligand conformation upon coordination to the aluminum center. The specific chemical shifts and coupling constants of these protons are highly dependent on the pH of the solution and the specific stoichiometry of the aluminum-citrate complex formed. In aqueous solutions, the dynamic exchange between different aluminum citrate species can lead to broad spectral lines, making precise signal assignment challenging. The observation of distinct resonances for bound versus unbound citrate allows for the study of the binding equilibrium and kinetics. researchgate.net

Carbon-13 (¹³C) NMR for Coordination Site Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of the citrate ligand and is particularly useful for identifying the coordination sites involved in complex formation. The chemical shifts of the carboxylate (-COO⁻) and the quaternary alcoholic carbon are sensitive to their involvement in binding to the aluminum ion.

In a study of a stable trinuclear this compound complex, [Al₃(H₋₁Cit)₃(OH)(H₂O)]⁴⁻, the ¹³C NMR spectrum in D₂O showed three distinct groups of citrate resonances, confirming the presence of three unique citrate environments within the complex. sci-hub.se This indicates that the trimeric structure is retained in solution. The coordination of the carboxylate and hydroxyl groups to the aluminum centers leads to a downfield shift of the corresponding carbon signals compared to free citrate.

Table 1: ¹³C NMR Chemical Shifts for a Trinuclear this compound Complex

Carbon Atom Chemical Shift (ppm)
Methylene (-CH₂) ~45.6 (broad)
Quaternary Carbon 77.14
Terminal Carboxylate 179.37

Data sourced from Feng et al. (1990). The data was obtained in D₂O.

Aluminum-27 (²⁷Al) NMR for Aluminum Coordination Sphere

Aluminum-27 (²⁷Al) NMR is a direct probe of the aluminum center, providing information about its coordination number and the symmetry of its local environment. The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination state, with distinct ranges for tetrahedral (AlO₄), penta-coordinated (AlO₅), and octahedral (AlO₆) aluminum.

For aqueous solutions of this compound, ²⁷Al NMR studies have revealed the presence of multiple aluminum species in equilibrium. researchgate.net In the case of the trinuclear this compound complex, the ²⁷Al NMR spectrum displayed three distinct singlets, corresponding to the three different aluminum environments within the complex. The chemical shifts observed are consistent with octahedrally coordinated aluminum. sci-hub.se The line width of the ²⁷Al NMR signal is related to the symmetry around the aluminum nucleus; narrower lines suggest a more symmetric environment. sci-hub.se

Table 2: ²⁷Al NMR Chemical Shifts for a Trinuclear this compound Complex

Aluminum Site Chemical Shift (ppm)
Al(1) 12.6
Al(2) 10.7

Data sourced from Feng et al. (1990). The data was obtained in D₂O.

Solid-State Magic Angle Spinning (MAS) NMR

Solid-state NMR, particularly with the application of magic angle spinning (MAS), is a powerful technique for characterizing the structure of this compound in its solid, crystalline, or amorphous forms. MAS averages out anisotropic interactions that broaden NMR signals in the solid state, resulting in higher resolution spectra.

²⁷Al MAS NMR is especially useful for distinguishing between different aluminum coordination environments in solid samples. The chemical shift ranges for tetrahedrally, pentahedrally, and octahedrally coordinated aluminum are well-established. psu.edunih.gov This technique can be used to study the structural transformations of this compound upon heating or to characterize the nature of aluminum in solid formulations. While specific studies on this compound using solid-state MAS NMR are not extensively detailed in the provided search results, the technique has been widely applied to other aluminum carboxylates and aluminum-containing materials, demonstrating its utility in elucidating the coordination chemistry of aluminum in the solid state. psu.edunih.govrsc.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in this compound and for obtaining information about the coordination of the citrate ligand to the aluminum ion. The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the vibrational modes of the carboxylate groups, hydroxyl groups, and C-H bonds.

The coordination of the carboxylate groups to the aluminum ion results in a shift of their characteristic stretching frequencies. Specifically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups are of particular interest. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging). In metal-citrate complexes, the strong absorption bands typically observed in the 1630-1540 cm⁻¹ and 1420-1385 cm⁻¹ regions are attributed to the asymmetric and symmetric stretching of the carboxylate groups, respectively. researchgate.netresearchgate.net A broad absorption band in the region of 3500-3000 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl group of the citrate and of any coordinated or lattice water molecules.

Table 3: Characteristic FTIR Absorption Bands for Metal-Citrate Complexes

Wavenumber (cm⁻¹) Vibrational Assignment
~3500 - 3000 O-H stretching (hydroxyl and water)
~1630 - 1540 Asymmetric COO⁻ stretching

Data compiled from multiple sources on metal-citrate complexes. researchgate.netresearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of molecules, offering a detailed fingerprint of their structural and bonding characteristics. While comprehensive Raman spectroscopic studies specifically focused on pure this compound are not extensively documented in the public domain, the vibrational characteristics can be inferred from studies on citric acid and related metal-citrate complexes. researchgate.netresearchgate.net The Raman spectrum of this compound is expected to be dominated by the vibrational modes of the citrate ligand, with shifts and changes in intensity reflecting the coordination of the carboxylate and hydroxyl groups to the aluminum ion.

Key vibrational modes anticipated in the Raman spectrum of this compound would include:

C-COO Symmetric and Asymmetric Stretching: These vibrations, typically observed in the 1400-1600 cm⁻¹ region, are sensitive to the coordination environment of the carboxylate groups. The interaction with the aluminum ion would likely lead to a shift in the frequencies of these bands compared to free citric acid.

C-O Stretching of the Hydroxyl Group: The coordination of the central hydroxyl group to the aluminum center would influence the frequency of its C-O stretching vibration.

C-C Backbone Stretching: The carbon skeleton of the citrate molecule gives rise to a series of bands that can be influenced by conformational changes upon complexation.

Al-O Stretching: At lower frequencies, typically below 600 cm⁻¹, vibrational modes corresponding to the Al-O bonds are expected. These bands would provide direct evidence of the aluminum-oxygen coordination. rsc.org

Theoretical studies on citric acid dimers have provided detailed assignments of their vibrational modes, which can serve as a basis for interpreting the spectra of this compound. researchgate.netunlp.edu.ar For instance, the calculated Raman spectrum of citric acid shows characteristic peaks for C=O stretching, C-OH deformation, and C-C stretching, which would all be perturbed upon the formation of an aluminum complex. researchgate.net

Table 1: Anticipated Raman Active Vibrational Modes in this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Structural Significance
C=O Stretching (Carboxylate)1600 - 1750Indicates the bonding state of the carboxyl groups; coordination to aluminum will cause shifts.
CH₂ Scissoring~1470Related to the methylene groups in the citrate backbone.
C-OH Deformation~1440Sensitive to the coordination of the central hydroxyl group.
C-C Symmetric Stretching~940Reflects the integrity and conformation of the citrate carbon skeleton.
Al-O Stretching< 600Direct probe of the coordination bonds between aluminum and the oxygen atoms of the citrate ligand.

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) is an indispensable tool for determining the atomic and molecular structure of crystalline materials. Both single-crystal and powder XRD have been employed to characterize this compound complexes, revealing crucial details about their solid-state structures.

For instance, the crystallographic characterization of a mononuclear this compound complex, [(NH₄)₅{Al(C₆H₄O₇)₂}·2H₂O], revealed a central aluminum ion coordinated to two fully deprotonated citrate ligands in a distorted octahedral geometry. aps.org In this complex, each citrate ligand binds to the aluminum through the oxygen atoms of the central hydroxyl group, a central carboxylate group, and one of the terminal carboxylate groups. The remaining terminal carboxylate group on each citrate ligand is uncoordinated. aps.org

In another study, a stable trinuclear this compound complex, [Al₃(C₆H₅O₇)₃(OH)(H₂O)]⁴⁻, was isolated and its structure determined by single-crystal X-ray diffraction. This complex features a core of three aluminum centers bridged by hydroxyl groups and the hydroxyl and carboxylate moieties of the citrate ligands. acs.org The coordination environment around each aluminum atom is a distorted octahedron. researchgate.net

Table 2: Selected Crystallographic Data for an Ammonium (B1175870) Salt of a Trinuclear this compound Complex

ParameterValue
Chemical Formula[NH₄]₄[Al₃(C₆H₅O₇)₃(OH)(H₂O)]·NO₃·6H₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.489 (3)
b (Å)17.585 (4)
c (Å)17.766 (4)
β (deg)114.71 (3)
Volume (ų)4679 (2)
Z4

Data sourced from studies on trinuclear this compound complexes. researchgate.net

Powder X-ray diffraction (PXRD) is primarily used for the identification of crystalline phases and for the characterization of polycrystalline materials. The PXRD pattern of a given crystalline compound is unique and serves as a fingerprint for its identification. For this compound, PXRD can be used to confirm the bulk purity of a synthesized sample and to identify the specific crystalline form. The technique is also valuable in studying the transformation of this compound under different conditions, such as changes in pH or temperature, which may lead to the formation of different crystalline or amorphous phases. nih.govsemanticscholar.org

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, Al K-edge XAS can be used to probe the coordination environment of the aluminum atoms. The XANES region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the aluminum. aps.orgscispace.com Theoretical studies on octahedral aluminum compounds provide a framework for interpreting the Al K-edge XANES spectra, where features can be related to transitions from the 1s core level to unoccupied p-states. aps.org

The EXAFS region provides information about the local atomic environment of the aluminum center, including the type, number, and distance of neighboring atoms. Spectroscopic studies of aqueous gallium(III) and aluminum(III) citrate complexes have utilized EXAFS to characterize the metal coordination. researchgate.net In the case of a mononuclear gallium citrate complex, which serves as a good analogue for the aluminum system, EXAFS data revealed a distorted first coordination shell with average Ga-O bond lengths of 1.95 and 2.06 Å. researchgate.net For an oligomeric species, two Ga-Ga distances were identified at 3.03 and 3.56 Å, indicative of edge- and corner-sharing GaO₆ octahedra, respectively. researchgate.net Similar structural motifs are expected for this compound complexes in solution.

Table 3: Representative EXAFS-Derived Structural Parameters for a Gallium Citrate Complex (Analogue for this compound)

Scattering PathCoordination Number (N)Distance (R) in Å
Ga-O~61.95, 2.06
Ga-Ga-3.03, 3.56

Data adapted from studies on gallium(III) citrate complexes. researchgate.net

Electron Microscopy for Morphological and Nanostructural Elucidation

Electron microscopy techniques, particularly Transmission Electron Microscopy (TEM), are instrumental in visualizing the morphology and nanostructure of materials at high resolution. While TEM is not typically used for determining the molecular structure of small complexes like this compound in the same way as single-crystal XRD, it is invaluable for characterizing the size, shape, and aggregation state of nanoparticles or larger assemblies involving this compound.

In the context of this compound, TEM could be employed to study the morphology of precipitates or gels formed from this compound solutions. For instance, if this compound is used as a precursor in the synthesis of aluminum-containing nanomaterials, TEM would be essential for characterizing the resulting particles. Studies on citrate-coated gold nanoparticles, for example, have extensively used TEM to confirm the size and shape of the nanoparticles. researchgate.netacs.org Similarly, TEM has been used to investigate the microstructure of alumina (B75360)/aluminum composites, where understanding the interface between the different phases is critical. semanticscholar.orgmdpi.com Although direct TEM studies on this compound complexes are scarce, the technique remains a powerful tool for elucidating the morphology of any larger structures or materials derived from it.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) stands as a pivotal technique for the detailed characterization of the surface topography and morphology of this compound. This powerful analytical tool provides high-resolution, three-dimensional images, offering invaluable insights into the particle size, shape, and aggregation behavior of this important chemical compound. The morphological characteristics of this compound are crucial as they can significantly influence its properties and performance in various applications, such as a cross-linking agent in the oil and gas industry.

Research employing SEM has revealed that the morphology of this compound can be influenced by the synthesis conditions, particularly the pH at which it is formed. While detailed micrographs of pure, isolated this compound are not extensively published, studies on composite materials incorporating this compound provide significant clues about its structural characteristics.

In the context of hydrogels used for conformance control in oil reservoirs, SEM analysis has been instrumental. For instance, in a study on a composite gel containing this compound, SEM analysis revealed an "extremely dense" surface structure. This dense morphology is indicative of a well-formed, cross-linked polymer network, a quality that is essential for the gel's performance in blocking water channels within the reservoir. The uniform distribution of this compound within the polymer matrix, as observed through SEM, further corroborates the efficiency of the cross-linking process.

While the available research primarily highlights the morphological characteristics of this compound within composite materials, these studies consistently point towards its function in creating dense and well-structured networks. Future research focusing on the high-resolution SEM imaging of pure this compound synthesized under varied conditions would be invaluable in providing a more fundamental understanding of its intrinsic morphological properties. Such studies would allow for a more precise correlation between its synthesis parameters and its performance characteristics in various industrial applications.

Research Findings on the Morphological Characteristics of this compound-Containing Materials

MaterialKey SEM ObservationImplication
Composite Gel with this compoundExtremely dense surface structureIndicates a well-formed and effective cross-linked network.
Polyacrylamide-Aluminum Citrate System with ClayClay particles adhered to the polymer chainSuggests this compound contributes to a cohesive and stable gel structure capable of incorporating other materials.

Summary of this compound's Role in Material Morphology as Observed by SEM

FeatureDescription
Surface Structure Contributes to the formation of dense and uniform surfaces in composite materials.
Particle Interaction Facilitates the adhesion of other particles, such as clays, within a polymer matrix.
Network Formation Acts as a crucial cross-linking agent, leading to the development of robust and cohesive gel structures.

Theoretical and Computational Chemistry

Computational Exploration of Reaction Mechanisms and Pathways

Computational chemistry plays a pivotal role in elucidating the intricate reaction mechanisms and pathways governing the interactions of aluminum with citrate (B86180). These theoretical investigations, primarily employing Density Functional Theory (DFT) and molecular dynamics simulations, provide atomic-level insights into complex formation, ligand substitution, and the influence of aluminum on citrate's chemical behavior.

Mechanisms of Aluminum-Citrate Complex Formation:

Studies have explored the mechanisms by which aluminum ions coordinate with citrate. Similar to other carboxylate ligands, the formation of aluminum-citrate complexes is often described through a ligand substitution pathway, frequently following the principles of the Eigen-Wilkins mechanism acs.org. This typically involves the initial formation of an outer-sphere ion pair between the hydrated aluminum cation, [Al(H₂O)₆]³⁺, and the citrate anion. Subsequently, dissociative ligand-exchange occurs, where water molecules in the inner coordination sphere of aluminum are sequentially replaced by citrate's donor atoms (primarily oxygen atoms from carboxylate and hydroxyl groups) acs.orgresearchgate.net. Computational models, including cluster models and the polarized continuum model (PCM), are employed to simulate these processes in aqueous environments, accounting for solvation effects that significantly influence reaction energetics researchgate.net.

The coordination modes of citrate to Al(III) are diverse, with studies investigating tridentate, bidentate, and even monodentate binding arrangements. The specific pathway and stability of the resulting complexes are highly dependent on the protonation state of citric acid and the coordination geometry adopted by the citrate ligand around the aluminum center researchgate.netnih.govacs.org. In solution, initial mononuclear complexes can undergo further reactions, transforming into thermodynamically stable oligonuclear species through complex reaction cascades acs.org.

Impact on Deprotonation Pathways:

A significant area of computational exploration focuses on how the coordination of Al(III) alters the deprotonation pathways of citric acid. Citric acid, being a triprotic acid with an additional hydroxyl group, possesses multiple ionizable sites. Computational studies have demonstrated that the presence of Al(III) dramatically influences the acidity of these groups, leading to substantial shifts in their pKa values. These shifts are directly linked to the coordination mode, where citrate groups directly interacting with the aluminum cation experience enhanced acidity. This altered deprotonation sequence is crucial for understanding the speciation and reactivity of aluminum-citrate complexes across different pH conditions nih.govnih.gov.

Role in Redox Chemistry and Fenton Reaction Pathways:

Key Computational Findings on Deprotonation Pathways:

Computational studies have quantified the impact of Al(III) coordination on the pKa values of citric acid's functional groups. These findings highlight how the Lewis acidity of aluminum facilitates the deprotonation of nearby acidic sites.

Functional GroupFree Citric Acid pKaAl(III)-Bound Citrate Computed pKaChange in pKa
Central Carboxylic Acid1.4-14.5-15.9
First Terminal Carboxylic4.9-8.0-12.9
Hydroxyl Group10.20.6-9.6

Note: Values are derived from computational studies and represent theoretical predictions of pKa shifts upon coordination to Al(III), illustrating the significant impact on deprotonation pathways nih.gov.

These computational explorations provide a fundamental understanding of how aluminum and citrate interact at a molecular level, detailing the mechanisms of complex formation, the altered reactivity of citrate, and the pathways through which aluminum exerts its influence in various chemical and biological environments.

Compound List:

Aluminum citrate

Environmental Chemistry and Geochemical Interactions

Aluminum Citrate (B86180) Speciation in Aqueous and Soil Environments

The chemical form, or speciation, of aluminum citrate in water and soil is not static; it is highly dependent on the surrounding environmental conditions. These transformations influence its solubility, reactivity, and ultimate fate.

The pH of an aqueous solution is a master variable controlling the speciation and solubility of this compound. The nature of the this compound complex changes significantly with varying pH levels. At a low pH of 3, mononuclear complexes, containing a single aluminum ion, are the predominant species. smolecule.com As the pH rises to 4 and above, the formation of more complex polynuclear species, which contain multiple aluminum ions, begins. smolecule.com

Table 1: Influence of pH on this compound Speciation
pH LevelPredominant this compound SpeciesKey Characteristics
3.0Mononuclear complexes (e.g., [Al(C₆H₅O₇)])Simple 1:1 complexes of aluminum and citrate are favored. smolecule.com
4.0 - 5.0Transition to polynuclear species begins. Neutral Al(citrate)⁰, negatively charged Al(citrate)x⁻, and free Al³⁺ can coexist. edpsciences.orgIncreasing complexity as more aluminum ions are incorporated.
5.0 - 8.0Negatively charged polynuclear complexes (e.g., [Al₃(C₆H₅O₇)₃(OH)₄]⁴⁻). edpsciences.orgComplexes are generally soluble and negatively charged. edpsciences.org
> 7.0Formation of new amorphous solid phases can occur upon interaction with mineral surfaces. researchgate.netCitrate can cause desorption of interlayer aluminum polymers from clays. researchgate.net

In soil and aquatic environments, this compound interacts with natural organic matter (NOM), including humic and fulvic acids. Humic substances can form stable, soluble complexes with metal ions like aluminum. mdpi.com These interactions are a crucial factor in the stabilization of organic matter in soil. ut.ac.ir The presence of hydrophilic complexing agents like citrate can enhance the solubility of humic substances by complexing bridging cations such as Al(III). mdpi.com

The coagulation of humic acid by aluminum salts (alum) involves complexation, charge neutralization, and precipitation. researchgate.net At pH levels above 7, humic acids can interact with hydrated forms of aluminum through adsorption. researchgate.net The formation of aluminum-humus complexes is a key factor in stabilizing soil organic matter. ut.ac.ir These complexes can affect the transport and bioavailability of aluminum, as organically complexed aluminum is a predominant form in dilute acidic surface waters. nih.gov

This compound interacts with mineral surfaces common in soils and sediments, such as silica and clay minerals like montmorillonite. This interaction involves both adsorption (binding to the surface) and desorption (release from the surface). Sorption of cations onto mineral surfaces is generally pH-dependent, with adsorption increasing as pH increases. clu-in.org

Studies on hydroxy-Al-montmorillonite, a type of clay mineral, show that at low pH (below 5.5), only the external aluminum polycations on the clay surface can react with citrate. researchgate.net However, as the pH increases, especially above 7, citrate can access and desorb the interlayer aluminum polymers from the clay. researchgate.net This process leads to the formation of a new, X-ray-amorphous solid phase of this compound that deposits on the mineral surface. researchgate.net Citrate has been shown to be an effective chelator for desorbing metals from montmorillonite surfaces. nih.gov Research indicates that polyacrylic acid, a similar carboxylate-containing molecule, adsorbs strongly to alumina (B75360) and kaolin surfaces but shows no significant adsorption on silica, suggesting that the mineral type is critical. researchgate.net

Role in Aluminum Mobility and Transport in Natural Aquatic Systems

The formation of stable and water-soluble this compound complexes is fundamental to increasing the mobility and transport of aluminum in natural aquatic systems. In acidic soils (pH < 5.5), otherwise insoluble aluminum-containing minerals can become solubilized, releasing toxic aluminum ions into the soil solution. nih.gov Organic acids like citric acid play a significant role in this mobilization. researchgate.net

By chelating aluminum ions, citrate prevents them from precipitating as insoluble hydroxides and facilitates their transport through soil profiles and into groundwater, streams, and lakes. nih.govnih.gov In acidic surface waters, organically complexed aluminum is often the predominant form, and its concentration is strongly correlated with the amount of dissolved organic carbon (DOC). nih.govepa.gov Therefore, the presence of citrate and other organic ligands in aquatic environments is a key driver of aluminum's biogeochemical cycling. nih.govresearchgate.net

Plant-Aluminum Interactions and Chelation Mechanisms in the Rhizosphere

In acidic soils, high concentrations of soluble aluminum are toxic to plants, primarily by inhibiting root growth. nih.govresearchgate.net Many plants have evolved a tolerance mechanism that involves the exudation of organic acids, such as citrate, from their roots into the rhizosphere (the soil region immediately surrounding the roots). nih.govnih.gov This exudation is a primary and well-documented external exclusion mechanism for aluminum tolerance. nih.govtandfonline.com

Once released into the soil, citrate acts as a powerful chelating agent, binding to toxic aluminum ions (Al³⁺) to form non-toxic aluminum-citrate complexes. nih.govoup.com This chelation prevents the aluminum from being taken up by the plant roots, thus protecting sensitive areas like the root apex. nih.govnih.gov The ability of different organic acids to chelate aluminum follows the order: citrate > oxalate > malate. nih.gov

The release of citrate from plant roots is not a passive process but a specific, regulated response to aluminum exposure. oup.com Aluminum stress triggers a rapid, Al-activated release of citrate specifically from the root apex, which is the primary site of aluminum toxicity. nih.govresearchgate.net

This process is mediated by specific transport proteins located in the plasma membrane of root cells. nih.gov In several plant species, including barley and sorghum, members of the MATE (Multidrug and Toxic Compound Extrusion) family of transporters have been identified as being responsible for citrate efflux. nih.govcitedrive.com For instance, in barley, a transporter known as HvAACT1 (Hordeum vulgare Aluminum-Activated Citrate Transporter 1) facilitates the secretion of citrate from the roots to detoxify external aluminum. nih.govcitedrive.com The expression and activity of these transporters are often upregulated in aluminum-tolerant plant varieties upon exposure to aluminum stress. nih.govtandfonline.com

Table 2: Research Findings on Al-Induced Citrate Exudation in Maize
Maize GenotypeAluminum ResistanceObservationReference
Cateto-ColombiaTolerantExhibits Al-activated citrate release from roots, with half-maximal rates occurring at ~20 µM Al³⁺. nih.gov
Multiple GenotypesVariableA significant positive correlation was found between the relative Al resistance of eight maize genotypes and their citrate exudation rate. researchgate.net
CMS36ResistantCitrate exudation rates from root apices were consistently higher (1.7 to 3.0 times) than in sensitive genotypes across a range of Al concentrations. researchgate.net
HS701bSensitiveAluminum-induced citrate exudation was observed only in plants pretreated with silicon. oup.com

Chemical Chelation and Sequestration of Aluminum by Citrate in Plant Environments

In acidic soil environments (pH below 5.0), aluminum, the most abundant metal in the Earth's crust, becomes soluble as the highly phytotoxic trivalent cation (Al³⁺). oup.comnih.gov This form of aluminum is a primary factor limiting crop productivity on a global scale, as it rapidly inhibits root growth and interferes with water and nutrient uptake. oup.comtandfonline.com Many plant species have evolved a sophisticated defense mechanism to counteract aluminum toxicity, which involves the exudation of organic acids from their roots. nih.govtandfonline.com Among these, citrate is one of the most effective chelating agents. researchgate.netnih.gov

The process of detoxification begins when plants, upon sensing Al³⁺ in the rhizosphere, release citrate from their root apices. nih.govtandfonline.com Citrate, a tricarboxylic acid, possesses three carboxyl groups and a hydroxyl group, which are capable of forming stable, non-toxic complexes with Al³⁺ ions. nih.gov This chelation process sequesters the harmful aluminum ions in the soil solution and the apoplast (the space outside the cell membrane), preventing them from entering the sensitive root cells and causing damage. nih.govresearchgate.net The stability of the aluminum-citrate complex is crucial for its effectiveness in detoxification. nih.gov

Research has demonstrated that the rate of citrate exudation often correlates with the level of aluminum tolerance in various plant species. For instance, Al-tolerant genotypes of maize and soybean have been shown to exude citrate at significantly higher rates than Al-sensitive genotypes when exposed to aluminum. researchgate.netnih.gov In some plants, this response is highly specific to aluminum and is not triggered by other metal ions like lanthanum (La³⁺). nih.gov The exudation of citrate can be a rapid response, occurring within hours of Al³⁺ exposure, or it can be a more delayed, sustained response, depending on the plant species and the specific molecular mechanisms involved. researchgate.net

The following table summarizes the types of organic acids exuded by various plant species in response to aluminum stress, highlighting the commonality of citrate as a key chelator.

Plant SpeciesPrimary Organic Acid(s) ExudedReference
Maize (Zea mays)Citrate, Malate tandfonline.com
Soybean (Glycine max)Citrate frontiersin.org
Wheat (Triticum aestivum)Malate, Citrate researchgate.netmdpi.com
Barley (Hordeum vulgare)Citrate mdpi.com
Rye (Secale cereale)Citrate, Malate mdpi.com
Buckwheat (Fagopyrum esculentum)Oxalate mdpi.com
Canola (Brassica napus)Citrate frontiersin.org

Genetic and Biochemical Regulation of Citrate Metabolism in Plants

The ability of plants to exude citrate in response to aluminum stress is a finely tuned process governed by a complex network of genetic and biochemical pathways. This regulation ensures that citrate is synthesized and transported efficiently to the rhizosphere where it can detoxify Al³⁺. Key components of this regulatory system include enzymes involved in citrate synthesis and transporters that facilitate its efflux from root cells.

Biochemical Regulation:

At the core of citrate production is the enzyme citrate synthase (CS) , which catalyzes the condensation of oxaloacetate and acetyl-CoA to form citrate in the mitochondrial matrix as part of the tricarboxylic acid (TCA) cycle. frontiersin.orgfrontiersin.org Studies have shown that in several Al-tolerant plant species, exposure to aluminum leads to an increase in CS activity in the roots. mdpi.com For example, enhanced CS activity has been observed in rye (Secale cereale), common bean (Phaseolus vulgaris), and Cassia tora in response to Al stress. mdpi.com Overexpression of a mitochondrial citrate synthase gene in transgenic canola plants resulted in increased citrate exudation and enhanced aluminum tolerance, further confirming the pivotal role of this enzyme. frontiersin.org

Conversely, the activity of enzymes that catabolize citrate, such as aconitase, can also influence the amount of citrate available for exudation. frontiersin.org In some cases, a reduction in the activity of these downstream enzymes may contribute to an accumulation of citrate for release. frontiersin.org

The following table provides an overview of the observed changes in citrate synthase activity in different plant species upon exposure to aluminum.

Plant SpeciesChange in Citrate Synthase (CS) ActivityReference
Rye (Secale cereale)Increased mdpi.com
Common Bean (Phaseolus vulgaris)Increased mdpi.com
Cassia toraIncreased mdpi.com
Wheat (Triticum aestivum)No significant increase mdpi.com
Transgenic Canola (Brassica napus)Enhanced activity with gene overexpression frontiersin.org

Genetic Regulation:

The transport of citrate from the root cells into the rhizosphere is mediated by specific transporter proteins. A major family of transporters implicated in this process is the Multidrug and Toxic Compound Extrusion (MATE) family. tandfonline.comnih.gov Genes encoding MATE transporters are upregulated in response to aluminum stress in a variety of plant species, including barley (HvAACT1), sorghum (SbMATE), and soybean (GmMATE13). nih.gov These transporters are typically localized to the plasma membrane of root tip cells and function as Al³⁺-activated citrate channels. nih.gov

The expression of these transporter genes is often induced by aluminum. For example, in Populus, the expression of PtrMATE1 and PtrMATE2 was found to be induced by Al stress, and overexpression of PtrMATE1 led to increased Al-induced citrate secretion and enhanced tolerance. mdpi.com Similarly, in soybean, the transcript levels of GmMATE13 increased significantly during a 24-hour period of aluminum treatment. nih.gov

In addition to the MATE family, transporters from the Aluminum-Activated Malate Transporter (ALMT) family can also play a role, primarily in malate exudation, but they are part of the broader genetic toolkit for organic acid-based aluminum tolerance. mdpi.com The regulation of these genes is complex and can be controlled by transcription factors that respond to aluminum stress signals. tandfonline.com

The table below lists some of the key genes and proteins involved in citrate-mediated aluminum tolerance.

Gene/Protein FamilyFunctionPlant Species ExamplesReference(s)
Citrate Synthase (CS) Catalyzes the synthesis of citrate.Canola, Rye, Common Bean frontiersin.orgmdpi.com
MATE Transporters (e.g., HvAACT1, SbMATE, GmMATE13, PtrMATE1)Mediate the efflux of citrate from root cells.Barley, Sorghum, Soybean, Poplar nih.govmdpi.com
ALMT Transporters (e.g., TaALMT1)Primarily mediate malate efflux, but are part of the overall organic acid response.Wheat tandfonline.com

This coordinated genetic and biochemical response allows Al-tolerant plants to effectively manage the threat of aluminum toxicity by precisely controlling the synthesis and targeted secretion of citrate.

Applications in Materials Science and Industrial Processes

Precursor Chemistry for Advanced Materials Synthesis

Aluminum citrate (B86180) is a key ingredient in solution-based synthesis routes, such as the citrate route, for producing a variety of advanced materials. Its utility stems from the ability of the citrate ion to form stable chelate complexes with aluminum cations in a solution. This chelation ensures a homogeneous distribution of metal ions, which is crucial for forming uniform, high-purity final products.

The citrate route, a derivative of the sol-gel process often referred to as the Pechini method, widely employs aluminum citrate for the synthesis of aluminum oxide (Al₂O₃) and other complex oxide ceramics. researchgate.netwikipedia.org In this process, citric acid chelates aluminum ions in an aqueous solution, preventing their premature precipitation and ensuring mixing at an atomic level. wikipedia.org

Upon heating, the solution undergoes polymerization, forming a solid polymeric resin or gel that immobilizes the uniformly distributed cations. unit.no Subsequent calcination at high temperatures (500–900°C or higher) burns off the organic components. wikipedia.org This controlled thermal decomposition yields fine, high-purity ceramic powders, such as α-Al₂O₃. issiran.com This method is valued for its ability to produce materials with a narrow particle size distribution and high surface area at relatively low temperatures compared to traditional solid-state reaction methods. researchgate.netissiran.com

Key advantages of the citrate route include:

Homogeneity: Ensures atomic-level mixing of precursors.

Purity: Reduces impurities by burning off organic precursors.

Control: Allows for precise control over the stoichiometry and particle size of the final product. wikipedia.org

The same principles that make the citrate route effective for bulk ceramics also apply to the synthesis of nanomaterials. The sol-gel and combustion synthesis methods utilizing this compound are effective for producing aluminum oxide nanoparticles with controlled size and morphology. jchr.orgdntb.gov.ua The citrate ion acts as both a chelating agent and a fuel during the combustion process, which can be initiated by heating the precursor gel. The exothermic reaction is typically rapid and self-sustaining, leading to the formation of voluminous, fine-particle nanopowders. researchgate.net

By adjusting parameters such as the fuel-to-oxidizer ratio and calcination temperature, researchers can tune the properties of the resulting nanomaterials, including their crystal phase and surface area. researchgate.netekb.eg For example, the synthesis of γ-Al₂O₃ and α-Al₂O₃ nanoparticles has been achieved using this auto-combustion approach. ekb.eg Furthermore, this compound can be used in the electrochemical synthesis of aluminum nanoparticles, where a sodium citrate solution acts as the electrolyte. researchgate.net

While aluminum-containing precursors like aluminum alkyls and aluminum chloride are commonly used in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating thin films, the direct use of this compound in these vapor-phase processes is not well-documented. rsc.orgresearchgate.netharvard.edu These techniques typically require precursors with high volatility and specific decomposition characteristics that this compound does not possess.

However, this compound is relevant to thin film formation through sol-gel coating techniques. isca.mejournalijcar.org In this method, a stable sol containing this compound precursors is prepared and applied to a substrate by dip-coating or spin-coating. isca.mespincoating.com After the coating is applied, a controlled heat treatment (annealing) is used to evaporate the solvent and decompose the organic components, resulting in a dense, amorphous or crystalline ceramic thin film. journalijcar.orgresearchgate.net This approach is advantageous for its low cost, simplicity, and ability to coat large or complex surfaces at lower temperatures than vapor deposition methods. isca.me

Polymer Crosslinking and Gelation Systems

One of the most significant industrial applications of this compound is its role as a crosslinking agent for water-soluble polymers, particularly partially hydrolyzed polyacrylamide (HPAM). researchgate.netwikipedia.org This process is extensively used in the oil and gas industry for conformance control to improve oil recovery. researchgate.netnih.gov

In oil reservoirs, injected water often flows through high-permeability zones, bypassing less permeable, oil-rich areas. To divert water to these unswept zones, gelling systems are employed to block the high-permeability channels. nih.gov this compound is a key component in these systems, where it crosslinks polymer chains to form a hydrogel. google.com

The crosslinking mechanism involves the aluminum cation forming coordination bonds with the carboxylate groups on the HPAM polymer chains. The citrate ligand temporarily chelates the aluminum ion, delaying the crosslinking reaction until the solution has been injected deep into the reservoir formation. researchgate.net This delayed reaction is crucial for the successful placement of the gel.

These systems, often called colloidal dispersion gels (CDGs), are formulated with low concentrations of polymer and crosslinker to ensure they can be injected easily before the gel fully forms. nih.gov The resulting hydrogel reduces the permeability of the treated zone, forcing subsequently injected fluids into other parts of the reservoir and enhancing oil recovery. nih.govgoogle.com

The effectiveness of a polymer gel is highly dependent on its rheological, or flow, properties. The strength and viscoelasticity of this compound-crosslinked hydrogels are characterized by measuring their storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. cellulosechemtechnol.rotainstruments.com

Research has shown that several factors influence the final properties of the gel:

pH: The pH of the solution significantly affects the structure of the this compound complex and its reactivity. Gels formed at a pH of 6 tend to be stronger than those formed at a pH of 9. researchgate.net

Concentration: As the concentration of the polymer and crosslinker increases, the resulting gel becomes stronger, with higher G' values. researchgate.netcellulosechemtechnol.ro

Temperature: Temperature can affect the rate of the crosslinking reaction and the stability of the final gel. nih.gov

A key indicator of gel strength is the loss tangent (tan δ), which is the ratio of the loss modulus to the storage modulus (G''/G'). A tan δ value below 0.1 is indicative of a strong, elastic gel. researchgate.net Studies on this compound-HPAM systems have demonstrated that under optimal pH conditions, strong gels with tan δ < 0.1 can be formed, confirming their suitability for permeability control applications. researchgate.net

Interactive Data Table: Effect of pH on Gel Strength

The table below summarizes findings on how pH influences the rheological properties of a hydrogel synthesized with this compound.

pH of SynthesisTan (delta) ValueGel ClassificationInferred Crosslinking Efficiency
6< 0.1Strong GelHigh
9> 0.1Weak GelLow

Data sourced from rheological analysis of hydrogels crosslinked with this compound complexes synthesized at different pH values. researchgate.net

Coagulation and Flocculation in Water Treatment Technologies

In the realm of water treatment, the processes of coagulation and flocculation are fundamental to the removal of suspended particles and impurities. itswatergroup.comgenesiswatertech.com Coagulation involves the destabilization of these particles, often by neutralizing their negative charges with chemical coagulants. aquasan.ca Flocculation then encourages the agglomeration of these destabilized particles into larger flocs that can be more easily removed through sedimentation and filtration. genesiswatertech.com

While aluminum compounds, particularly aluminum sulfate (B86663) (alum), are widely used as primary coagulants, the role of this compound is more complex and primarily understood in the context of its interaction with these traditional coagulants. itswatergroup.comnih.govaidic.it Research indicates that the presence of citric acid, and by extension citrate ions, can significantly impact the efficacy of aluminum-based coagulation.

The introduction of citrate into water containing aluminum ions leads to the formation of stable aluminum-citrate complexes. researchgate.net These complexes can inhibit the coagulation process. The primary mechanism of coagulation with alum involves the formation of aluminum hydroxide (B78521) precipitates, which enmesh and adsorb impurities, forming a "sweep-floc". researchgate.net However, when citrate is present, it chelates the aluminum ions, hindering their hydrolysis and the subsequent formation of the necessary aluminum hydroxide flocs. researchgate.net This results in a decrease in the growth rate and size of flocs. researchgate.net

The table below illustrates the impact of the citrate/aluminum molar ratio on the turbidity of an aluminum solution, demonstrating the effect of citrate complexation.

Citrate/Aluminum Molar RatioImpact on Turbidity
0Baseline turbidity
0.0 to 0.1Dramatic decrease in turbidity due to complexation
Data derived from studies on the effect of citric acid on coagulation processes. researchgate.net

This interaction underscores the importance of water chemistry in the effectiveness of coagulation treatments. The presence of organic ligands like citrate can significantly alter the performance of aluminum-based coagulants.

Industrial Applications in Textile and Paper Manufacturing as a Fixing Agent

In various industrial processes, the term "fixing agent" refers to a substance that stabilizes a material or chemical treatment, enhancing its durability and performance. Aluminum compounds have a historical and ongoing role as fixing agents in both textile and paper manufacturing.

In the textile industry , fixing agents are crucial for improving the colorfastness of dyes on fabrics, preventing fading and bleeding during washing. colourinn.infineotex.com Aluminum compounds, commonly in the form of alum (aluminum sulfate or potassium aluminum sulfate), act as mordants. newyorktextilelab.com A mordant is a substance that forms a coordination complex with the dye, which then attaches to the textile fiber, effectively "fixing" the color. chumik.art This process enhances the bond between the dye and the fiber, leading to more vibrant and durable colors. newyorktextilelab.comyoutube.com While alum is the most frequently used aluminum-based mordant, the fundamental chemistry involves the aluminum ion facilitating the attachment of the dye. newyorktextilelab.com

In paper manufacturing , aluminum compounds are used as sizing agents to control the paper's resistance to liquid penetration. culturalheritage.org This process can be considered a form of "fixing" the paper's surface properties. Alum is a key component in rosin (B192284) sizing, where it helps to precipitate the rosin onto the paper fibers. researchgate.net This creates a hydrophobic surface, preventing the spread of ink and water. chumik.art The aluminum ion acts as a bonding agent between the rosin and the cellulose (B213188) fibers. chumik.art In some modern alkaline papermaking processes, while not the primary sizing agent, a combination of alum and citric acid may be used to maintain the optimal pH for certain sizing emulsions. ippta.co

The table below summarizes the function of aluminum compounds as fixing agents in these industries.

IndustryApplicationFunction of Aluminum Compound
Textile ManufacturingMordant in DyeingForms a complex with the dye to bind it to the fabric fibers, improving colorfastness. newyorktextilelab.comchumik.art
Paper ManufacturingSizing AgentPrecipitates sizing agents like rosin onto paper fibers to control liquid absorption. culturalheritage.orgresearchgate.net

Advanced Analytical Methodologies for Speciation and Quantification in Environmental and Material Systems

Chromatographic Techniques for Aluminum Citrate (B86180) Speciation

Chromatographic methods are powerful tools for the separation and speciation of aluminum citrate complexes. By coupling these separation techniques with element-specific detectors, it is possible to obtain detailed information about the distribution of different aluminum species in a sample.

Ion chromatography (IC) is a widely used technique for the speciation of ionic aluminum complexes, including those with citrate. Anion exchange chromatography, in particular, has proven effective for separating negatively charged aluminum-citrate species. nih.gov The separation is typically achieved using a column with a stationary phase made of macroporous polystyrene-divinylbenzene (PS-DVB) polymer beads. wiley.com

The coupling of IC with an element-specific detector, such as an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES), provides a robust analytical system for aluminum speciation. nih.govnii.ac.jp This hyphenated technique allows for the separation of different aluminum-citrate complexes, followed by the sensitive and selective detection of aluminum in the eluted fractions. nih.gov This approach has been successfully applied to study the solution chemistry of well-defined anionic aluminum-citrate species, providing insights into their stability and decomposition pathways. nih.govnii.ac.jp For instance, the separation of three distinct anionic aluminum-citrate complexes has been achieved in under five minutes using isocratic conditions. nih.gov Time-dependent monitoring of the species distribution has revealed information about their stabilities. nih.gov

ParameterValue/Description
Technique Ion Chromatography - Inductively Coupled Plasma Atomic Emission Spectrometry (IC-ICP-AES)
Column STAR-ION A300 (Phenomenex) or similar anion exchange column
Column Material Macroporous PS-DVB polymer beads wiley.com
Eluent Ammonium (B1175870) nitrate (B79036) or Sodium nitrate solution wiley.comnih.gov
Detection Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)
Application Speciation of anionic aluminum-citrate complexes in aqueous samples nih.gov

This table provides typical experimental conditions for the analysis of this compound using IC-ICP-AES.

High-Performance Liquid Chromatography (HPLC) is another valuable technique for the speciation of this compound. nih.gov Various stationary phases have been investigated for the separation of this compound from other aluminum species, including cyclodextrin-based columns (Cyclobond I and III) and cyano columns. nih.gov The choice of mobile phase is critical for achieving reproducible retention and recovery of the this compound complex. nih.gov A common mobile phase consists of a mixture of methanol (B129727) and water, with additives such as triethylamine (B128534) (TEA) and glacial acetic acid to control the pH. nih.gov

While HPLC coupled with atomic absorption spectroscopy has shown promise, challenges in reproducibility and recovery have been noted. nih.gov For instance, recoveries of this compound from a cyano column were reported to be up to 65%, while those from a cyclobond column were up to 58%. nih.gov Despite these challenges, HPLC remains a significant tool for investigating the complexation of aluminum with citrate and other ligands. nih.gov

ParameterValue/Description
Technique High-Performance Liquid Chromatography (HPLC) with atomic absorption detection
Stationary Phases Cyclobond III (alpha-cyclodextrin), Cyano columns nih.gov
Mobile Phase Methanol:water (1:1; v/v) containing 0.1 M triethylamine (TEA) and glacial acetic acid (pH = 4.0) nih.gov
Detection Atomic Absorption Spectroscopy (AAS)
Application Separation and speciation of this compound complexes nih.gov

This table summarizes typical experimental conditions for the HPLC analysis of this compound.

Atomic Spectrometry for Aluminum Determination

Atomic spectrometry techniques are the cornerstone for the quantitative determination of total aluminum in samples containing this compound. These methods are known for their high sensitivity and selectivity for elemental analysis.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also referred to as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for the determination of aluminum in a variety of matrices. optica.orgnih.gov The method involves introducing a sample into a high-temperature argon plasma, which excites the aluminum atoms. As these atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of aluminum in the sample.

For aluminum analysis, several emission lines can be used, with 396.152 nm being one of the most suitable. rsc.org However, potential spectral interferences from other elements, such as iron and calcium, must be considered and corrected for. rsc.org The optimization of instrumental parameters, such as the sheath gas flow and the plasma viewing height, is crucial for achieving optimal sensitivity and precision. rsc.org

ParameterValue/Description
Technique Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES/OES)
Analytical Wavelength 396.152 nm rsc.orgpcdn.co
Potential Interferences Iron (Fe) at 396.121 nm, Calcium (Ca) at 396.847 nm rsc.org
Corrections Baseline correction for broad hydroxy peak at 397.000 nm rsc.org
Application Quantitative determination of total aluminum in digested this compound samples

This table outlines key parameters for the determination of aluminum by ICP-AES/OES.

Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) is an extremely sensitive technique for the determination of trace and ultra-trace amounts of aluminum. truman.edu In GFAAS, a small volume of the sample is introduced into a graphite tube, which is then heated in a programmed temperature sequence to dry, ash, and finally atomize the sample. truman.edu The absorption of light from a hollow cathode lamp by the free aluminum atoms in the graphite tube is measured, which is directly proportional to the aluminum concentration.

To minimize matrix interferences, which can be significant in complex samples, matrix modifiers are often employed. rsc.org Common matrix modifiers for aluminum analysis include magnesium nitrate, palladium nitrate, and orthophosphoric acid. nii.ac.jprsc.org The temperature program, including the drying, pyrolysis (ashing), and atomization temperatures and times, must be carefully optimized for the specific sample matrix. researchgate.net

ParameterStep 1: DryingStep 2: Pyrolysis (Ashing)Step 3: AtomizationStep 4: Clean Out
Temperature (°C) 120140025002600
Ramp Time (s) 101001
Hold Time (s) 202053
Argon Flow (mL/min) 3003000300

This table presents a typical GFAAS furnace temperature program for aluminum analysis. researchgate.net

Potentiometric Titration for Equilibrium and Kinetic Studies

Potentiometric titration is a classic and highly valuable technique for studying the equilibrium and kinetics of this compound complexation. This method involves monitoring the potential of an ion-selective electrode as a function of the volume of a titrant added to the sample solution.

For the determination of aluminum, an indirect potentiometric titration using a fluoride (B91410) ion-selective electrode is common. asianpubs.org In this method, a solution containing aluminum is titrated with a standard solution of sodium fluoride. The formation of stable aluminum-fluoride complexes results in a change in the fluoride ion activity, which is monitored by the electrode. The endpoint of the titration corresponds to the stoichiometric point of the complexation reaction. asianpubs.org This technique has been shown to be simple, rapid, and accurate for the determination of aluminum ions. asianpubs.org

Furthermore, potentiometric titrations are instrumental in determining the stability constants of metal complexes, including those of aluminum with citrate. nih.govscirp.org By carefully measuring the pH of a solution containing known concentrations of aluminum and citric acid as a function of added standard base, the formation constants of the various aluminum-citrate species can be calculated. These equilibrium constants are fundamental for understanding the speciation of this compound under different pH conditions. Kinetic studies of the formation and dissociation of this compound complexes can also be performed using potentiometric methods by monitoring the change in potential over time.

ParameterValue/Description
Technique Potentiometric Titration
Indicator Electrode Aluminum Ion-Selective Electrode or Fluoride Ion-Selective Electrode asianpubs.org
Titrant Sodium Fluoride (for Al determination) or a standard base (for equilibrium studies) asianpubs.org
Measurement Change in potential (mV) or pH as a function of titrant volume
Application Determination of aluminum concentration, equilibrium studies (stability constants), and kinetic studies of this compound complexation asianpubs.orgnih.gov

This table summarizes the key aspects of potentiometric titration for the study of this compound.

Advancements in Analytical Methodologies for this compound Speciation and Quantification Remain Focused on Chromatographic Techniques

The development of novel chemical probes and sensing systems specifically targeting the this compound complex for direct detection in environmental and material systems is a field that remains largely unexplored. Current advanced analytical methodologies for the speciation and quantification of this compound predominantly rely on sophisticated separation techniques coupled with elemental detection, rather than on the development of specific chemical probes.

The scientific community has focused more on creating sensors for the detection of the aluminum ion (Al³⁺) itself, with some systems coincidentally involving citrate as a component, for example, as a capping agent for nanoparticles. However, these systems are designed to detect the free aluminum ion, not the pre-formed this compound complex.

Research into the speciation of aluminum, including its complexes with citrate, has highlighted the importance of understanding the different forms in which aluminum exists in various matrices. Techniques such as high-performance liquid chromatography (HPLC) and ion chromatography have been instrumental in separating different aluminum species, including various this compound complexes. These chromatographic methods, when coupled with sensitive detection techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES), allow for the quantification of these distinct species.

Studies have successfully demonstrated the separation of anionic aluminum-citrate complexes using anion exchange chromatography. These methods are crucial for understanding the stability and transformation of this compound in different environments. However, they represent a different analytical approach from the development of standalone chemical probes that would, for instance, elicit a fluorescent or colorimetric response upon selectively binding to the this compound complex.

While there is a significant body of research on fluorescent, colorimetric, and electrochemical probes for various metal ions, including aluminum, and for anions like citrate, the specific molecular recognition of the this compound complex as a singular entity by a novel chemical probe or sensing system is not well-documented in publicly available scientific literature. The intricate nature of the equilibrium between free aluminum ions, citrate, and their various complexed forms presents a considerable challenge for the design of a probe with high specificity for one particular complex.

Future research in this area could potentially focus on the design of synthetic receptors capable of selectively binding to the unique three-dimensional structure and charge distribution of a specific this compound complex. Such a development would be a significant step forward in the analytical chemistry of aluminum, enabling more direct and potentially real-time monitoring of this important chemical species in a variety of systems.

Future Directions and Emerging Research Areas

Exploration of Novel Coordination Architectures and Supramolecular Assemblies

Future research into aluminum citrate (B86180) is exploring the creation of advanced coordination polymers and metal-organic frameworks (MOFs) with tailored structures and properties. These materials, built from metal ions and organic ligands, offer high surface areas and tunable pore sizes, making them attractive for applications in catalysis, gas storage, and separation technologies mdpi.comresearchgate.netresearchgate.netmdpi.com. Studies are investigating how to control the assembly of aluminum citrate complexes to form specific supramolecular structures, potentially leading to materials with unique electronic or optical properties acs.orgacs.org. The synthesis of multi-metal citrate complexes through green routes is also an area of interest, aiming for cost-effectiveness and scalability while minimizing environmental impact researchgate.netresearchgate.net.

Advanced Computational Modeling for Dynamic and Interfacial Phenomena

Computational chemistry and molecular modeling are becoming increasingly vital for understanding the complex behavior of this compound. Advanced techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) are being employed to elucidate formation mechanisms, thermodynamic stabilities, and water-exchange reactivities of aluminum-citrate complexes acs.org. These models help in predicting how this compound interacts at interfaces, its dynamic properties, and its behavior in various environmental and biological systems cambridge.orgacs.orgnih.gov. Such modeling efforts are crucial for designing materials with specific functionalities and for understanding phenomena like adsorption and complexation at a molecular level.

Sustainable Synthesis Pathways and Circular Economy Considerations

A significant focus for future this compound research lies in developing sustainable synthesis pathways and integrating it into circular economy models. This includes exploring "green chemistry" approaches that utilize milder reaction conditions, reduce waste, and employ environmentally benign solvents researchgate.netresearchgate.netroyalsocietypublishing.org. Research is also directed towards efficient methods for recovering and recycling aluminum from various waste streams, such as wastewater sludge or industrial by-products, thereby contributing to a more sustainable aluminum lifecycle ic-mag.commdpi.comresearchgate.netwikipedia.org. The aim is to create closed-loop systems where aluminum resources are utilized and re-utilized, minimizing environmental impact and resource depletion.

Interdisciplinary Research at the Interface of Inorganic and Environmental Sciences

This compound is a subject of growing interdisciplinary research, particularly at the intersection of inorganic chemistry and environmental science. Studies are investigating its role in environmental remediation, such as the removal of heavy metals from water or soil, due to citrate's chelating properties researchgate.netwaterquality.gov.au. Understanding the complex interactions of aluminum and citrate in natural systems, including their speciation and bioavailability, is crucial for assessing environmental impacts and developing effective treatment strategies researchgate.netnih.gov. Research also explores this compound's influence on soil chemistry and plant physiology, particularly in acidic environments where aluminum toxicity is a concern .

Development of this compound-Based Smart Materials with Tunable Properties

The future development of this compound is increasingly focused on its incorporation into smart materials with tunable properties. This involves designing materials that can respond to external stimuli like pH, temperature, or light, enabling adaptive functionalities nexustechnica.comkit.eduopenaccessjournals.comneuroject.com. Research is exploring how to engineer this compound-based composites or functionalized materials for applications in sensors, responsive coatings, and advanced drug delivery systems americanelements.comacs.org. The ability to precisely control the properties of these materials through synthesis and processing techniques, such as atomic layer deposition (ALD), is a key area of investigation sigmaaldrich.comresearchgate.net.


Q & A

Q. What mechanisms underlie aluminum citrate’s role in enhancing gastrointestinal aluminum absorption?

this compound increases aluminum (Al) absorption in the proximal intestine via paracellular pathways. Experimental approaches include:

  • In vivo models : Gastric gavage in rats with D-[1-³H]glucose as a marker to track absorption kinetics. Plasma Al peaks coincide with glucose absorption, indicating proximal intestinal uptake .
  • In vitro models : Everted gut sacs and Ussing chambers demonstrate that Al citrate disrupts tight junctions by chelating calcium (99.7% reduction), opening intercellular spaces. This is validated via rubidium red staining and transepithelial resistance measurements .
  • Key data : Al citrate increases luminal-to-serosal Al flux by 3-fold compared to AlCl₃, with temperature-independent transport (37°C vs. 4°C) .

Q. How does citrate influence aluminum solubility and detoxification in acidic soils?

Citrate solubilizes and detoxifies Al in acidic soils by:

  • Chelation : Binding to soluble and exchangeable Al pools, reducing phytotoxicity.
  • Soil column leaching : Experiments show Al release occurs in two phases—rapid exchangeable pool (minutes-hours) and slow mineral dissolution (days). Citrate triples Al dissolution rates .
  • Kinetic modeling : Equations derived to describe Al flux from exchangeable and mineral pools, critical for predicting rhizosphere Al dynamics .
  • Key finding : Only 2% of total soil Al is bioavailable, but citrate directly mobilizes mineral-phase Al without enlarging the bioavailable pool .

Advanced Research Questions

Q. How to design experiments to distinguish paracellular vs. transcellular Al citrate absorption pathways?

  • Methodological considerations :
  • Paracellular markers : Use non-absorbable molecules (e.g., polyethylene glycol) with Al citrate to correlate absorption rates.
  • Tight junction integrity assays : Measure transepithelial electrical resistance (TEER) in Caco-2 cell monolayers or intestinal explants exposed to Al citrate .
  • Calcium chelation assays : Quantify free Ca²⁺ levels (e.g., fluorometric probes) to confirm tight junction disruption .
    • Contradiction handling : If transcellular transport is suspected (e.g., temperature-dependent uptake), combine with vesicle transport studies or ATPase inhibitors .

Q. What experimental approaches quantify aluminum-citrate speciation in biological or environmental matrices?

  • Analytical techniques :
  • Spectroscopy : ²⁷Al-NMR or FTIR to identify Al-citrate complexes (e.g., Al(Hcit)⁺, Al(cit)₂³⁻) .
  • Chromatography : Size-exclusion HPLC coupled with ICP-MS to separate and quantify Al species .
  • Computational modeling : Geochemical software (e.g., PHREEQC) to predict speciation under varying pH and ligand concentrations .
    • Validation : Compare model predictions with experimental data (e.g., Al³⁺ activity via ion-selective electrodes) .

Q. How to reconcile contradictory findings on citrate’s dual role in Al bioavailability (enhancing absorption vs. mitigating toxicity)?

  • Context-dependent analysis :
  • Biological systems : In the gut, citrate enhances Al absorption via paracellular leakage but may reduce cellular uptake by forming less toxic complexes .
  • Soil systems : Citrate solubilizes Al but reduces toxicity by forming stable complexes unavailable for root uptake .
    • Experimental strategies :
  • Dose-response studies : Vary citrate:Al molar ratios to identify thresholds for complexation vs. mobilization.
  • Comparative models : Use plant mutants lacking citrate exudation to isolate citrate’s role in Al detoxification .

Methodological Best Practices

  • Reproducibility : Document citrate purity, Al source (e.g., AlCl₃·6H₂O), and buffer conditions (pH, ionic strength) to ensure consistency .
  • Data reporting : Include raw kinetic data (e.g., Al release rates in µmol·g⁻¹·h⁻¹) and statistical analyses (e.g., ANOVA for soil leaching experiments) .
  • Ethical considerations : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols for rat models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.